molecular formula C24H25N3OS B2868929 5-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one CAS No. 1115458-52-0

5-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B2868929
CAS No.: 1115458-52-0
M. Wt: 403.54
InChI Key: FNYBVHBPFHEFDN-UHFFFAOYSA-N
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Description

5-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyrrolo[3,2-d]pyrimidine core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine derivatives with thiol-containing compounds under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

5-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, neurodegenerative disorders, and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one stands out due to its unique structural features and diverse biological activities.

Properties

IUPAC Name

5-methyl-2-[(3-methylphenyl)methylsulfanyl]-7-phenyl-3-propylpyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3OS/c1-4-13-27-23(28)22-21(20(15-26(22)3)19-11-6-5-7-12-19)25-24(27)29-16-18-10-8-9-17(2)14-18/h5-12,14-15H,4,13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYBVHBPFHEFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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